molecular formula C5H7Br2NS B1377507 2-(1-Bromoethyl)-1,3-thiazole hydrobromide CAS No. 1443980-45-7

2-(1-Bromoethyl)-1,3-thiazole hydrobromide

Cat. No.: B1377507
CAS No.: 1443980-45-7
M. Wt: 272.99 g/mol
InChI Key: OKXLPHZPORAYCP-UHFFFAOYSA-N
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Description

2-(1-Bromoethyl)-1,3-thiazole hydrobromide is a useful research compound. Its molecular formula is C5H7Br2NS and its molecular weight is 272.99 g/mol. The purity is usually 95%.
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Scientific Research Applications

Thiazole derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Their utility in scientific research spans from pharmaceutical applications to material science, underscoring the versatility of thiazole as a core structure in medicinal chemistry and beyond. The synthesis of thiazole and its derivatives has been a focal point of research, aiming to discover new compounds with enhanced biological activities and lesser side effects.

Pharmacological Significance

A plethora of studies have underscored the pharmacological relevance of thiazole derivatives. For instance, research highlights their role as inhibitors of phosphatidylinositol-3-kinase, protein kinase, and enzymes related to metabolism, positioning thiazole as a critical nucleus in drug development for various diseases. The structural diversity of thiazole derivatives enables their application in targeting multiple signaling pathways, although this also raises concerns regarding potential side effects due to their broad activity spectrum (Leoni et al., 2014).

Synthetic Approaches and Biological Activities

Innovative synthetic methods for thiazole derivatives have facilitated the exploration of their biological significance. Notably, the synthesis of benzofused thiazole derivatives has been linked to potential antioxidant and anti-inflammatory agents, reflecting the ongoing search for new therapeutic options with improved efficacy and safety profiles. Such research endeavors aim to refine the synthesis process and enhance the pharmacological properties of thiazole-based compounds (Raut et al., 2020).

Environmental and Health Implications

Beyond pharmacology, thiazole derivatives have been examined for their occurrence in the environment, particularly in the context of brominated flame retardants. This research sheds light on the environmental fate and potential health risks of novel brominated compounds, including thiazole derivatives, underscoring the need for comprehensive studies on their safety and ecological impact (Zuiderveen et al., 2020).

Properties

IUPAC Name

2-(1-bromoethyl)-1,3-thiazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNS.BrH/c1-4(6)5-7-2-3-8-5;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXLPHZPORAYCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.